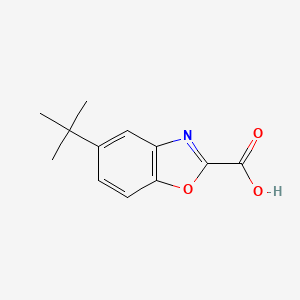

5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H13NO3 |

|---|---|

Molekulargewicht |

219.24 g/mol |

IUPAC-Name |

5-tert-butyl-1,3-benzoxazole-2-carboxylic acid |

InChI |

InChI=1S/C12H13NO3/c1-12(2,3)7-4-5-9-8(6-7)13-10(16-9)11(14)15/h4-6H,1-3H3,(H,14,15) |

InChI-Schlüssel |

UQZMOZWVOBRFDG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation and Cyclization Approach

A key method involves the condensation of 5-tert-butyl-2-aminophenol with a carboxylic acid derivative, such as 2-carboxylic acid or its activated form, under dehydrating conditions to form the benzoxazole ring. The reaction typically proceeds via:

- Activation of the carboxylic acid group (e.g., via acid chlorides or anhydrides).

- Intramolecular cyclization facilitated by heating and dehydration.

- Use of catalysts or dehydrating agents such as boric acid to promote ring closure.

This method is supported by patent literature describing the preparation of benzoxazole derivatives with tert-butyl substitution, where condensation is carried out in mixed solvents like trichlorobenzene and toluene under controlled heating (120 °C to 230 °C) and vacuum distillation to remove by-products such as water and solvents.

Industrial Scale Synthesis

Industrial preparation typically scales up the condensation-dehydration process using:

- Mixed solvent systems (e.g., trichlorobenzene:toluene at 5:1 weight ratio).

- Boric acid as a catalyst.

- Stepwise temperature control: starting condensation at ~120 °C, dehydration at 180–230 °C.

- Vacuum distillation to remove solvents and water, improving yield and purity.

- Final purification by recrystallization or solvent washing (e.g., with xylene) to obtain the refined product.

Detailed Reaction Steps and Conditions

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Condensation | Mix 5-tert-butyl-2-aminophenol, 2-carboxylic acid derivative, boric acid in trichlorobenzene:toluene (5:1) | Heat to 120 °C to initiate condensation; molar ratios optimized for yield (e.g., 2.0–2.5:0.25–0.35) |

| 2. Dehydration | Remove water formed during condensation by azeotropic distillation with toluene | Heat to 180–230 °C; maintain vacuum to facilitate removal of water and solvents |

| 3. Distillation | Vacuum distillation to remove trichlorobenzene solvent | Continuous distillation under vacuum to recover solvent and isolate crude benzoxazole product |

| 4. Refining | Purify crude product by washing or recrystallization | Use of solvents like xylene to remove impurities and obtain high-purity 5-tert-butyl-1,3-benzoxazole-2-carboxylic acid |

Alternative Synthetic Routes and Catalytic Methods

Direct Synthesis from Carboxylic Acids via Oxazole Formation

Recent advances in oxazole synthesis provide an alternative pathway to benzoxazole derivatives, including 5-tert-butyl substituted compounds. These methods involve:

- Activation of carboxylic acids by trifluorosulfonyl mixed anhydrides.

- Nucleophilic attack by isocyanide derivatives in the presence of catalytic bases like DMAP (4-dimethylaminopyridine).

- Cyclization to form oxazole rings under mild conditions with high yields (up to 96%).

Though primarily demonstrated for 4,5-disubstituted oxazoles, this approach suggests potential adaptation for benzoxazole derivatives through appropriate substrate design and reaction optimization.

Palladium-Catalyzed Coupling Methods

For related benzoxazole derivatives, palladium-catalyzed coupling of 2,5-dibromothiophene with 5-tert-butyl-2-benzoxazole has been reported, highlighting:

- Use of palladium catalysts under inert atmosphere (nitrogen or argon).

- Elevated temperatures to facilitate coupling.

- Purification by sublimation to achieve >99% purity.

While this method is more relevant for bis-benzoxazolyl thiophene derivatives, it demonstrates the versatility of palladium catalysis in benzoxazole chemistry.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Condensation-Dehydration (Patent) | Boric acid catalysis, mixed solvents, vacuum distillation | High yield, scalable, energy-efficient | Requires high temperature, solvent handling |

| Oxazole Formation via Carboxylic Acid Activation | Mild conditions, catalytic DMAP, isocyanides | High yield, mild conditions, potential for diverse substitution | Requires specialized reagents, less explored for benzoxazoles |

| Palladium-Catalyzed Coupling | Pd catalyst, inert atmosphere, high temperature | High purity, well-established for related compounds | Expensive catalyst, sensitive to air/moisture |

Summary of Key Research Findings

- The condensation and dehydration method with boric acid catalyst in a trichlorobenzene:toluene solvent system is the most documented and industrially viable method for synthesizing 5-tert-butyl-1,3-benzoxazole-2-carboxylic acid.

- Vacuum distillation plays a critical role in removing solvents and by-products, enhancing yield and reducing environmental impact.

- Alternative synthetic strategies such as oxazole formation from carboxylic acids activated by trifluorosulfonyl anhydrides and catalyzed by DMAP offer promising routes with high efficiency and mild conditions.

- Palladium-catalyzed coupling methods, while primarily used for related bis-benzoxazolyl compounds, demonstrate the utility of transition metal catalysis in benzoxazole chemistry.

Analyse Chemischer Reaktionen

Types of Reactions: 5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, thereby modulating their functions. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs: Carboxylic Acid Derivatives

5-tert-Butyl-1,3-benzenedicarboxylic acid (H₂bbdc) :

Unlike the benzoxazole derivative, H₂bbdc contains a benzene ring with two carboxylic acid groups. This structural difference enables H₂bbdc to act as a linker in MOFs with higher coordination capacity, facilitating robust framework architectures (e.g., Ni-based MAMS-1). In contrast, the benzoxazole analog’s single carboxylic acid group limits coordination sites but introduces heteroatomic interactions beneficial for electronic applications .Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate :

The carboxylate salt form of a related oxazole derivative exhibits improved aqueous solubility compared to the free carboxylic acid, enhancing its utility in solution-phase reactions. However, the absence of the benzoxazole aromatic system reduces its conjugation and thermal stability .

Derivatives with Extended Conjugation

- 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole): This derivative links two benzoxazole units via a thiophene bridge, extending π-conjugation and redshifted fluorescence. Such structural modification enhances its efficacy as a fluorescent brightener in coatings, outperforming the monomeric carboxylic acid derivative in UV absorption and emission intensity .

Bioactive Derivatives

- 4-(5-tert-Butyl-1,3-dithian-2-yl)-5-chloro-2-phenyl-1,3-oxazole :

Replacement of the carboxylic acid group with a dithiane ring and chlorine substituent shifts the application toward bioactive roles. The sulfur-rich dithiane moiety mimics natural insecticide targets (e.g., GABA receptors), highlighting how functional group alterations can redirect compounds from material science to pest control .

Fluorinated Analogs

- 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol :

Fluorination at position 5 and incorporation of a boronate ester group increase electronegativity and Lewis acidity, enabling applications in catalysis and medicinal chemistry. Unlike the tert-butyl-carboxylic acid derivative, this compound’s reactivity stems from boron-fluorine synergy rather than coordination chemistry .

Table 1: Key Comparisons of Structural and Functional Properties

Key Insights:

- Steric Effects : The tert-butyl group in all analogs enhances solubility and steric hindrance, critical for tuning material porosity (MOFs) or bioactive compound stability .

- Electronic Properties : Conjugation length (e.g., thiophene-bridged dimer) directly correlates with fluorescence efficiency, while electronegative substituents (e.g., fluorine) alter reactivity .

- Application Divergence : Functional group swaps (carboxylic acid → dithiane) pivot applications from materials to biocides, underscoring structural versatility .

Biologische Aktivität

5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid (also known as TBBCA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of TBBCA, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Molecular Formula : C12H13NO3

Molecular Weight : 219.24 g/mol

IUPAC Name : 5-tert-butyl-1,3-benzoxazole-2-carboxylic acid

Structural Formula :

TBBCA exhibits various biological activities primarily attributed to its structural features. The benzoxazole moiety is known for its ability to interact with biological targets, influencing multiple pathways:

- Antimicrobial Activity : TBBCA has shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Studies indicate that the compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions .

- Anticancer Properties : Research indicates that TBBCA may induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung cancer (A549) cells, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of TBBCA:

Case Studies

-

Antimicrobial Efficacy Study :

A study assessed the antimicrobial efficacy of TBBCA alongside other benzoxazole derivatives. Results indicated that TBBCA exhibited significant antibacterial properties against Bacillus subtilis, with a minimum inhibitory concentration (MIC) lower than that of many tested derivatives, highlighting its potential as an effective antimicrobial agent . -

Anticancer Mechanism Investigation :

In a study focused on the anticancer properties of TBBCA, researchers treated MCF-7 and A549 cell lines with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with flow cytometry confirming increased apoptosis markers in treated cells. This suggests that TBBCA could be further explored as a lead compound for developing novel anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.